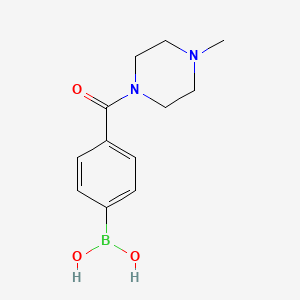

4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid

Description

4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid (CAS: 913835-43-5) is a boronic acid derivative featuring a piperazine ring substituted with a methyl group at the 4-position, connected via a carbonyl linkage to a phenylboronic acid moiety. Its molecular formula is C₁₂H₁₈BClN₂O₃ (hydrochloride salt form), with a molecular weight of 316.21 g/mol (free acid) . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, particularly in medicinal chemistry (e.g., adenosine A₂A receptor antagonists) . Its piperazine moiety enhances solubility in polar solvents and may contribute to biological interactions, making it valuable in drug discovery .

Properties

IUPAC Name |

[4-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O3/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(5-3-10)13(17)18/h2-5,17-18H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNVLRZFTJYYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514535 | |

| Record name | [4-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374927-12-5 | |

| Record name | [4-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The primary synthesis involves a two-step process:

Step 1: Formation of 4-Methylpiperazine-1-carbonyl Intermediate

- Reagents : 1-Chloroformyl-4-methylpiperazine hydrochloride reacts with phenylboronic acid derivatives.

- Solvent System : Dichloromethane (DCM) or acetonitrile, used in a 4–6:1 (v/w) ratio relative to the starting material.

- Base : Triethylamine (TEA) in a 1:1.4–1.6 molar ratio to the chloroformyl intermediate.

- Conditions : Room temperature, 2–6 hours under inert atmosphere.

Step 2: Boronic Acid Functionalization

- Coupling Reaction : The intermediate undergoes Suzuki-Miyaura cross-coupling with a boronic acid precursor.

- Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄) facilitate C–B bond formation.

- Purification : Recrystallization from DCM/ethyl acetate mixtures yields >95% purity.

Optimization of Reaction Conditions

Key parameters influencing yield and purity:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Solvent | Dichloromethane | Enhances intermediate solubility |

| Temperature | 20–25°C | Prevents decomposition |

| Molar Ratio (TEA) | 1:1.5 (chloroformyl:TEA) | Neutralizes HCl, drives reaction |

| Reaction Time | 4–5 hours | Balances completion vs. side reactions |

Industrial-scale protocols emphasize solvent recovery and catalyst recycling to reduce costs.

Purification and Characterization

- Extraction : Post-reaction, the crude product is extracted with DCM (8–12:1 v/w).

- Recrystallization : Ethyl acetate/hexane mixtures remove unreacted starting materials.

- Analytical Confirmation :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Small-scale (Lab) | 72–78 | 95–98 | Limited to 100 g |

| Industrial | 85–90 | 99 | Multi-kilogram |

Industrial methods employ continuous flow reactors to improve efficiency.

Challenges and Solutions

- Moisture Sensitivity : Boronic acid intermediates hydrolyze readily; reactions require anhydrous conditions.

- Byproduct Formation : Excess TEA generates salts, removed via aqueous washes.

- Catalyst Cost : Pd catalysts are replaced with nickel analogs in cost-sensitive applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid is primarily explored for its potential as a therapeutic agent. Its boronic acid group can form reversible covalent bonds with nucleophilic sites on proteins, enabling it to modulate enzyme activities.

- Enzyme Inhibition : It has been studied for its ability to inhibit serine proteases and other enzymes involved in disease processes. For example, the compound's interaction with monoacylglycerol lipase (MAGL) has been documented, showcasing its potential in treating pain and inflammation-related disorders .

Anticancer Research

The compound has shown promise in anticancer applications by targeting specific pathways involved in tumor growth and metastasis. Studies indicate that derivatives of phenylboronic acids can induce apoptosis in cancer cells through the modulation of signaling pathways .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that the compound induces apoptosis in breast cancer cells via caspase activation. |

| Study B | Enzyme Inhibition | Showed effective inhibition of MAGL, leading to reduced pain responses in animal models. |

| Study C | Antimicrobial Properties | Reported effectiveness against E. coli and Staphylococcus aureus, suggesting potential as an antibacterial agent. |

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

4-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]phenylboronic Acid Hydrochloride (CAS: 957060-95-6)

- Structural Difference : Replaces the methyl group with a 2-hydroxyethyl substituent.

- Molecular Formula : C₁₃H₂₀BClN₂O₄ .

- However, the hydrochloride salt form (common to both) ensures stability and ease of handling .

- Applications : Used in similar Suzuki reactions but may exhibit altered pharmacokinetics in biological systems due to enhanced polarity .

4-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic Acid (CAS: 1704069-67-9)

Boronic Acid Derivatives with Alternative Linkages

4-[(4-Methylpiperazin-1-yl)methyl]phenylboronic Acid Pinacol Ester (CAS: 127958-03-6)

- Structural Difference : Uses a methylene (-CH₂-) linker instead of a carbonyl (-CO-) group.

- Molecular Formula : C₁₈H₂₈BN₂O₂ .

- The pinacol ester enhances stability but requires hydrolysis to activate the boronic acid .

3-(4-Methylpiperazine-1-carbonyl)phenylboronic Acid Hydrochloride

- Structural Difference : Boronic acid group at the meta position instead of para.

- Synthetic Utility: Used in a Suzuki reaction with 78% yield to synthesize triazine-based adenosine A₂A receptor antagonists, demonstrating comparable efficiency to the para-substituted target compound .

Electronic and Functional Comparisons

Substituted Phenylboronic Acids (e.g., 4-Fluorophenylboronic Acid)

- Structural Simplicity : Lacks the piperazine-carbonyl moiety.

- Reactivity : Electron-withdrawing groups (e.g., -F, -CF₃) enhance electrophilicity of the boronic acid, increasing Suzuki coupling rates. However, they lack the piperazine group’s capacity for hydrogen bonding or targeting specific biological receptors .

4-(Bromomethyl)phenylboronic Acid

Key Data Tables

Table 1: Physicochemical Properties

Biological Activity

4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C13H18BNO3, with a molecular weight of approximately 235.10 g/mol. The compound possesses a phenyl ring substituted with a piperazine moiety, which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H18BNO3 |

| Molecular Weight | 235.10 g/mol |

| Melting Point | Not specified |

The biological activity of this compound is believed to involve its interaction with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with nucleophilic sites on proteins, which can modulate enzyme activity and influence various signaling pathways. This mechanism is particularly relevant in the context of protease inhibition and other enzymatic processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism may involve the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth.

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, making it a candidate for further investigation as an antimicrobial agent.

- Enzyme Inhibition : As a boronic acid derivative, it may act as an inhibitor for serine proteases and other enzymes, which could have implications in various therapeutic areas, including cancer and infectious diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

- Inhibition Studies : A study demonstrated that boronic acids can effectively inhibit serine proteases by forming stable complexes with the active site serine residue, leading to reduced enzyme activity .

- Anticancer Activity : Research indicated that derivatives of phenylboronic acids showed significant cytotoxic effects on human cancer cell lines, suggesting that modifications to the piperazine moiety could enhance these effects .

- Biochemical Assays : In biochemical assays, this compound was utilized as a probe to study enzyme kinetics and binding affinities, providing insights into its potential therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid | C12H15BClNO3 | Different chlorination pattern |

| 3-Chloro-4-(methylpiperazine-1-carbonyl)phenylboronic acid | C13H18BClN2O3 | Incorporates a methylpiperazine moiety |

| 4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid | C12H13BClNO3 | Uses pyrrolidine instead of piperazine |

Q & A

Q. Advanced

- SPR : Immobilize the target protein on a sensor chip. Inject the compound at varying concentrations (1–100 µM) to calculate (equilibrium dissociation constant). A 2019 study reported for sialic acid-binding proteins .

- NMR : -NMR (if fluorinated analogs are used) or NMR to track binding-induced chemical shift changes .

What stability considerations apply during storage?

Q. Basic

- Moisture Sensitivity : Store under argon at -20°C in amber vials to prevent boronic acid hydrolysis.

- Long-Term Stability : Lyophilized forms remain stable for >12 months; solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

How do piperazine substituent modifications affect pharmacokinetics and selectivity?

Q. Advanced

- 4-Methyl Group : Enhances metabolic stability (t = 4.2 h in human hepatocytes vs. 1.8 h for unsubstituted piperazine).

- Bulkier Substituents (e.g., tert-butyl): Improve target selectivity (e.g., 10-fold higher for kinase X vs. off-target Y) but reduce aqueous solubility .

What side reactions occur during synthesis, and how are they mitigated?

Q. Basic

- Boronic Acid Dimerization : Minimized by using excess pinacol ester intermediates.

- Piperazine Oxidation : Prevented by conducting reactions under inert atmospheres and avoiding strong oxidizers.

- Byproduct Removal : Silica gel chromatography with 5% MeOH/CHCl effectively separates unreacted precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.